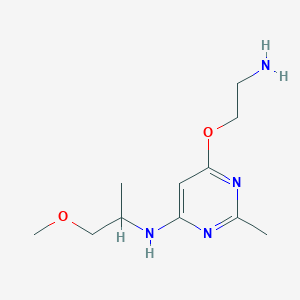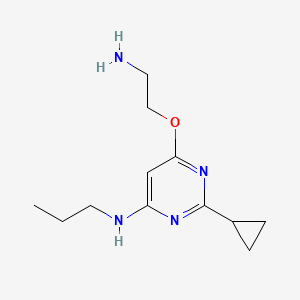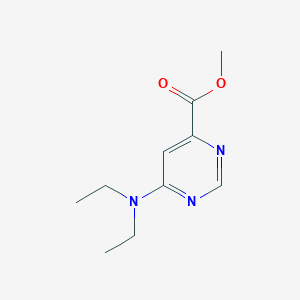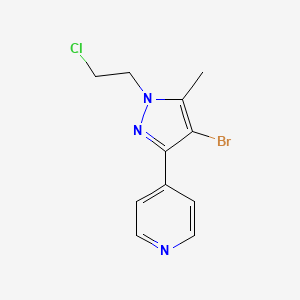
4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
The compound “4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains several functional groups, including a bromo group, a chloroethyl group, a methyl group, a pyrazole ring, and a pyridine ring .
Synthesis Analysis
The synthesis of this compound involves several steps. The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands . The multistage synthesis of mono- and bis(pyrazolyl)- ethyl selenides by the reaction of 4-bromo-1-(2- chloroethyl)-1H-pyrazole obtained in the first step with PhSeNa or Na 2 Se formed in situ was proposed .
Molecular Structure Analysis
The molecular structure of “4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is characterized by the presence of a pyrazole ring and a pyridine ring, which are both nitrogen-containing heterocycles. The molecule also contains a bromo group, a chloroethyl group, and a methyl group .
Chemical Reactions Analysis
The compound “4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules. Its structure allows for further functionalization, making it valuable for creating new pharmacophores. These pharmacophores can be tested for their biological activity, potentially leading to the development of new therapeutic agents .
Agriculture: Development of Agrochemicals
In agriculture, derivatives of this compound could be explored for their potential as agrochemicals. The presence of both bromine and chlorine atoms offers opportunities for creating compounds that might act as pesticides or herbicides, contributing to crop protection strategies .
Material Science: Organic Synthesis of Functional Materials
The pyridine and pyrazole moieties within the compound’s structure are of interest in material science. They can be used to synthesize organic materials with specific electronic properties, which could be applied in organic light-emitting diodes (OLEDs) or as conductive polymers .
Environmental Science: Analytical and Detection Methods
This compound could be utilized in environmental science to develop analytical methods for detecting similar structured compounds in environmental samples. Its unique spectral properties can aid in the creation of assays or sensors for monitoring pollutants .
Biochemistry: Enzyme Inhibition Studies
The compound’s ability to bind to enzymes due to its structural features makes it a candidate for studying enzyme inhibition. It could be used to understand the interaction between enzymes and inhibitors, which is crucial for drug development and understanding metabolic pathways .
Pharmacology: Drug Design and Discovery
In pharmacology, this compound can be used as a scaffold for drug design. Its molecular framework allows for the attachment of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates .
Zukünftige Richtungen
The future directions for research on “4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” could include further exploration of its synthesis, reactivity, and potential applications. Given the interest in boron-containing compounds in medicinal chemistry, there may be potential for developing new drugs based on this compound .
Eigenschaften
IUPAC Name |
4-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)7-4-13)9-2-5-14-6-3-9/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMBDNOUFAHVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




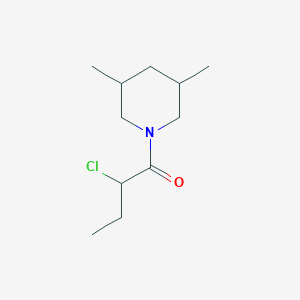
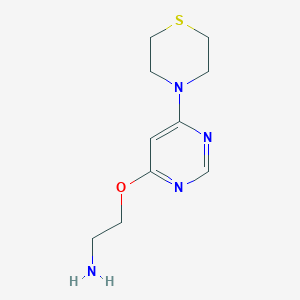
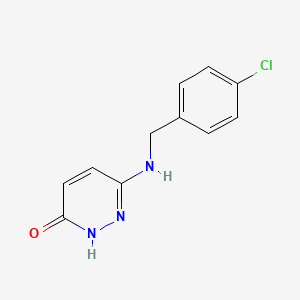
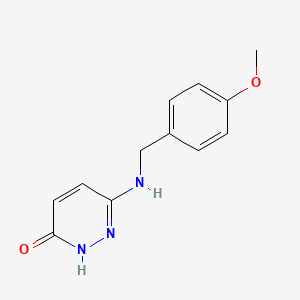

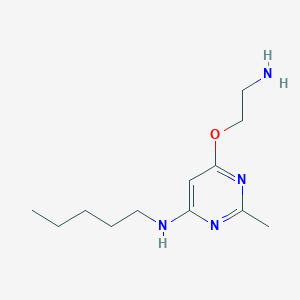
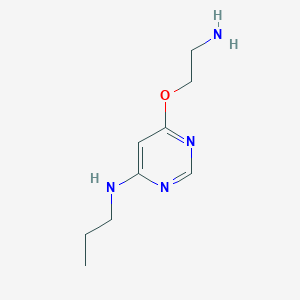
![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1481829.png)


